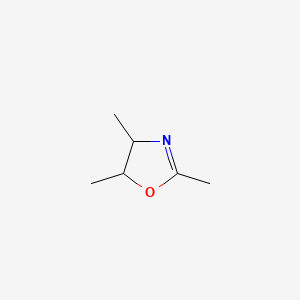
cis-4,5-Dihydro-2,4,5-trimethyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4,5-dihydro-2,4,5-trimethyl-, trans- is a heterocyclic organic compound with the molecular formula C6H11NO It is a derivative of oxazole, characterized by the presence of a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-dihydro-2,4,5-trimethyl-, trans- can be achieved through several methods. One common approach involves the regio- and diastereoselective photocycloaddition reaction with aliphatic and aromatic aldehydes, yielding erythro α-amino, β-hydroxy methyl ketones . Another method includes the van Leusen reaction, which allows the preparation of 5-substituted oxazole through a two-step [3+2] cycloaddition reaction from aldehydes with TosMICs under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of oxazole synthesis, such as the Robinson–Gabriel synthesis and the Fischer oxazole synthesis, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-2,4,5-trimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution typically occurs at the C5 position, requiring electron-donating groups.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide for formylation, and bases such as sodium hydride for deprotonation . Photocycloaddition reactions often require light sources and specific catalysts .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
Oxazole, 4,5-dihydro-2,4,5-trimethyl-, trans- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Oxazole, 4,5-dihydro-2,4,5-trimethyl-, trans- involves its interaction with molecular targets and pathways. It can modulate aryl hydrocarbon receptor responses, leading to various biological effects . The compound’s structure allows it to participate in specific binding interactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Oxazole, 4,5-dihydro-2,4,5-trimethyl-, trans- include:
- 2,4,4-Trimethyl-2-oxazoline
- 2-Oxazoline, 2,4,4-trimethyl-
- 2,4,4-Trimethyl-1,3-oxazoline
- 4,5-Dihydro-2,4,4-trimethyloxazole
- 2,4,4-Trimethyl-delta^2-oxazoline
Uniqueness
What sets Oxazole, 4,5-dihydro-2,4,5-trimethyl-, trans- apart is its specific trans-configuration and the presence of three methyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
23336-75-6 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2,4,5-trimethyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C6H11NO/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3 |
InChI Key |
AOCHNXXMYIQWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















